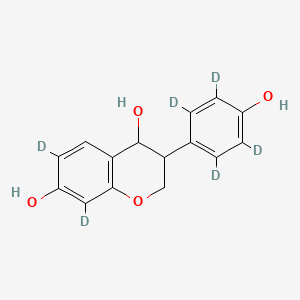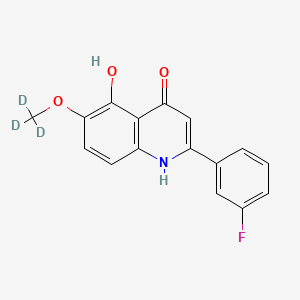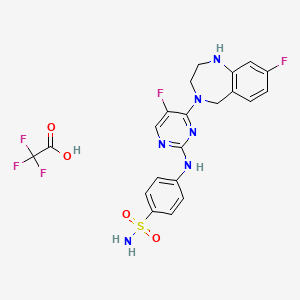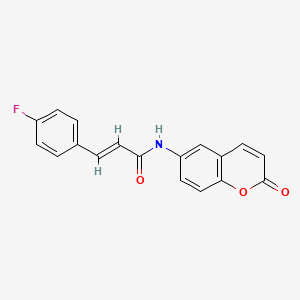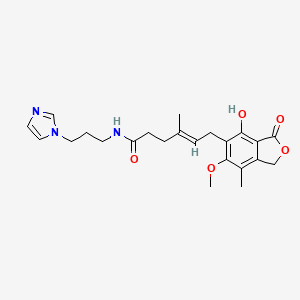
Anti-Trypanosoma cruzi agent-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-Trypanosoma cruzi agent-1 is a compound specifically designed to combat the parasite Trypanosoma cruzi, the causative agent of Chagas disease. This disease is a significant health concern in Latin America, affecting millions of people and posing a risk to many more . The compound has shown promising results in inhibiting the growth and proliferation of the parasite, making it a potential candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Trypanosoma cruzi agent-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of 1,3-difluorobenzene as a starting material, followed by various functional group modifications . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Anti-Trypanosoma cruzi agent-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Anti-Trypanosoma cruzi agent-1 has a wide range of scientific research applications:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of anti-parasitic agents.
Biology: It serves as a tool to study the biology of and its interactions with host cells.
Medicine: The primary application is in the development of therapeutic agents for treating Chagas disease.
Mechanism of Action
The mechanism of action of Anti-Trypanosoma cruzi agent-1 involves targeting specific molecular pathways within the parasite. The compound interferes with the biosynthesis of ergosterol, a crucial component of the parasite’s cell membrane. By inhibiting the enzyme responsible for ergosterol synthesis, the compound disrupts the integrity of the cell membrane, leading to cell death . Additionally, the compound generates reactive oxygen species (ROS) within the parasite, causing oxidative stress and further contributing to its anti-parasitic effects .
Comparison with Similar Compounds
- Posaconazole
- Benznidazole
- Nifurtimox
- Gold(I) compounds with thiosemicarbazones
- Synthetic nucleoside analogs
Properties
Molecular Formula |
C23H29N3O5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(3-imidazol-1-ylpropyl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C23H29N3O5/c1-15(6-8-19(27)25-9-4-11-26-12-10-24-14-26)5-7-17-21(28)20-18(13-31-23(20)29)16(2)22(17)30-3/h5,10,12,14,28H,4,6-9,11,13H2,1-3H3,(H,25,27)/b15-5+ |
InChI Key |
KDPNXXZFOFDEMO-PJQLUOCWSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCCN3C=CN=C3)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCCN3C=CN=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


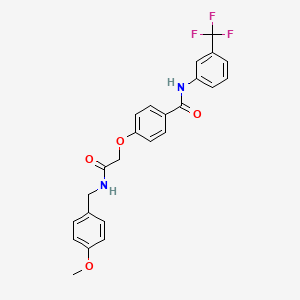
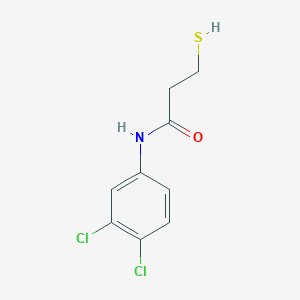
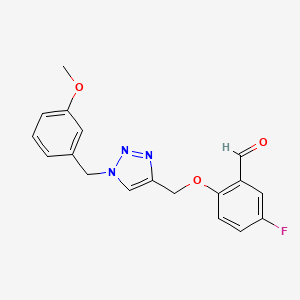
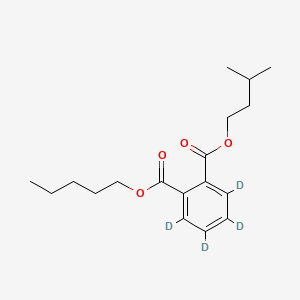
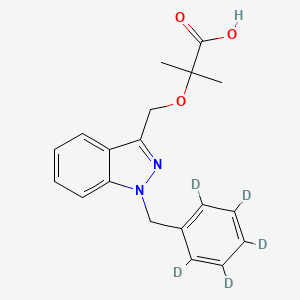
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)

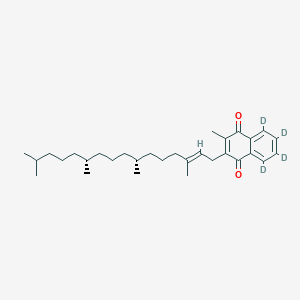
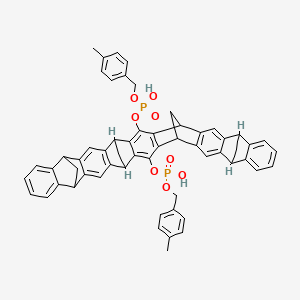
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
